An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-nitrophenol (CAS 121-88-0)
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-nitrophenol (CAS 121-88-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-nitrophenol (CAS 121-88-0). The information is presented to support research, development, and quality control activities involving this compound. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physical and Chemical Properties
2-Amino-5-nitrophenol is an organic compound with the chemical formula C₆H₆N₂O₃. It is characterized as a brown to rust-colored crystalline powder.[1]
Tabulated Physical Properties
| Property | Value | Reference(s) |
| Appearance | Rust brown to brown/Crystalline Powder | [1] |
| Melting Point | 198-202 °C (decomposes) | [1][2] |
| Boiling Point | 322.46°C (rough estimate) | [1] |
| Density | 1.3617 g/cm³ (estimate) | [1] |
| Vapor Pressure | 8.29E-06 mmHg at 25°C | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility | Soluble in ethanol, acetone, and benzene. | [3] |
Tabulated Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| pKa | 8.08 ± 0.19 (Predicted) | [1] |
| Refractive Index | 1.6890 (rough estimate) | [1] |
| Flash Point | 173.9 °C | [1] |
| Reactivity | Reducing agent; incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Reacts slowly with oxygen in the air. | [1][4] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, analysis, and characterization of 2-Amino-5-nitrophenol.
Synthesis of 2-Amino-5-nitrophenol
A common method for the synthesis of 2-Amino-5-nitrophenol involves a two-step process starting from o-aminophenol and urea (B33335).[2]
Step 1: Cyclocondensation-Nitration
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Combine o-aminophenol and urea in a molar ratio of 1.00:1.05.
-
Heat the mixture at 115°C for 1.5 hours to facilitate cyclocondensation.
-
The resulting intermediate is then nitrated at 40°C for 2 hours using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Step 2: Alkaline Hydrolysis
-
The nitrated intermediate from Step 1 is subjected to alkaline hydrolysis.
-
The reaction is carried out at 105°C for 2.5 hours to yield 2-Amino-5-nitrophenol.
Synthesis Workflow
Determination of Melting Point
The melting point of 2-Amino-5-nitrophenol can be determined using a standard capillary method.[5][6][7][8]
-
Sample Preparation: A small amount of the dry, finely powdered 2-Amino-5-nitrophenol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[1][9][10][11]
-
Equilibrium: An excess amount of solid 2-Amino-5-nitrophenol is added to a flask containing the solvent of interest.
-
Agitation: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The resulting saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of 2-Amino-5-nitrophenol in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a precise method for determining the purity and concentration of 2-Amino-5-nitrophenol.[12][13][14][15]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape. A common mobile phase composition is a mixture of water with 0.1% (v/v) Trifluoroacetic acid (Eluent A) and Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (Eluent B).[15]
-
Detection: UV detection at a wavelength of 200 nm.[15]
-
Procedure:
-
Standard Preparation: A series of standard solutions of 2-Amino-5-nitrophenol of known concentrations are prepared in the mobile phase.
-
Sample Preparation: The sample containing 2-Amino-5-nitrophenol is dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
Injection and Analysis: A fixed volume of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The concentration of 2-Amino-5-nitrophenol in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.
-
HPLC Analysis Workflow
Biological Activity and Signaling Pathways
2-Amino-5-nitrophenol is not only a synthetic intermediate but also exhibits biological activity. It is a known metabolite of 4-nitroaniline (B120555) and has been implicated in inducing oxidative DNA damage.[10] Furthermore, derivatives of 2-Amino-5-nitrophenol, such as certain nimesulide (B1678887) analogs, have been investigated for their potential as anticancer agents, with some studies suggesting an interaction with the KRAS/PTEN signaling pathway.[16]
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to a constitutively active protein, driving uncontrolled cell growth and contributing to the development of various cancers, including pancreatic cancer. The PI3K/AKT pathway is another critical downstream effector of KRAS.
KRAS Signaling Pathway
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Separation of 2-Amino-5-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
